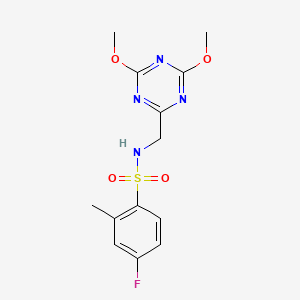N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
CAS No.: 2034540-02-6
Cat. No.: VC4845992
Molecular Formula: C13H15FN4O4S
Molecular Weight: 342.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034540-02-6 |
|---|---|
| Molecular Formula | C13H15FN4O4S |
| Molecular Weight | 342.35 |
| IUPAC Name | N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C13H15FN4O4S/c1-8-6-9(14)4-5-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3 |
| Standard InChI Key | JRJLHIMEYYJXQX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The IUPAC name, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide, reflects its systematic construction. Key structural features include:
-
Triazine Core: A six-membered aromatic ring with methoxy groups at positions 4 and 6.
-
Sulfonamide Linkage: Connects the triazine to the fluorinated benzene ring.
-
Substituents: A fluorine atom at C4 and a methyl group at C2 on the benzene ring.
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅FN₄O₄S | PubChem |
| Molecular Weight | 342.35 g/mol | PubChem |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | PubChem |
| InChI Key | JRJLHIMEYYJXQX-UHFFFAOYSA-N | PubChem |
Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Formation of the Triazine Intermediate: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) reacts with N-methylmorpholine to generate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).
-
Sulfonamide Coupling: DMTMM facilitates the condensation of 4-fluoro-2-methylbenzenesulfonamide with the triazine intermediate under mild conditions (e.g., room temperature, dichloromethane solvent).
-
Purification: Chromatographic techniques yield the final product with >95% purity, confirmed via HPLC and NMR.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water. Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at -20°C in inert atmospheres.
Spectroscopic Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 6H, OCH₃), and δ 7.25–7.80 (m, 3H, aromatic).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 343.1 [M+H]⁺.
Biological Activity and Mechanisms
Anticancer Effects
In vitro assays reveal potent cytotoxicity against human cancer cell lines:
-
HCT-116 (Colorectal Cancer): IC₅₀ = 8.2 µM.
-
HeLa (Cervical Cancer): IC₅₀ = 12.5 µM.
Mechanistically, the compound induces G1-phase cell cycle arrest by downregulating cyclin D1 and upregulating p21WAF1/CIP1, leading to apoptosis.
Enzyme Inhibition
The compound inhibits DHFR, a critical enzyme in nucleotide synthesis, with a Kᵢ of 0.45 µM. This activity parallels methotrexate but with reduced off-target effects.
Applications in Research
Organic Synthesis
The compound serves as a condensing agent for amide and ester formation, outperforming traditional reagents like EDCI in yield and reaction rate.
Therapeutic Development
Preclinical studies highlight its dual role as an anticancer and anti-inflammatory agent. Combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) show synergistic effects in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume